2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.
Introduction of the Thioether Group: The thioether group is introduced by reacting the quinazoline derivative with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.
N-alkylation: The final step involves the N-alkylation of the quinazoline derivative with diisopentylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
4-substituted isatin Schiff base derivatives: Studied for their potential as autophagy inducers and anticancer agents.
Uniqueness
What sets 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN3O3S/c1-17(2)11-13-29-25(33)20-7-10-22-23(15-20)30-27(31(26(22)34)14-12-18(3)4)35-16-24(32)19-5-8-21(28)9-6-19/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLJODQWPOMIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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